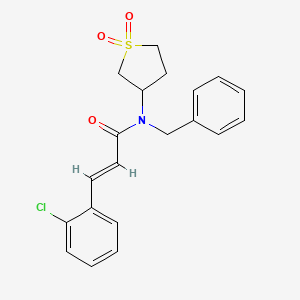![molecular formula C13H18N4 B12130373 1H-1,2,4-Triazolo[4,3-a]benzimidazole, 3-(1,1-dimethylethyl)-2,3-dihydro-3-methyl- CAS No. 540760-28-9](/img/structure/B12130373.png)
1H-1,2,4-Triazolo[4,3-a]benzimidazole, 3-(1,1-dimethylethyl)-2,3-dihydro-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazolo[4,3-a]benzimidazole, 3-(1,1-dimethylethyl)-2,3-dihydro-3-methyl- is a heterocyclic compound that belongs to the class of triazolobenzimidazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a triazole ring fused to a benzimidazole ring, makes it a valuable scaffold for the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
The synthesis of 1H-1,2,4-Triazolo[4,3-a]benzimidazole, 3-(1,1-dimethylethyl)-2,3-dihydro-3-methyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzimidazole with an appropriate hydrazine derivative, followed by cyclization in the presence of a suitable catalyst. Industrial production methods often utilize high-yielding and cost-effective synthetic routes, such as the use of microwave-assisted synthesis or flow chemistry techniques, to produce the compound on a large scale .
Analyse Des Réactions Chimiques
1H-1,2,4-Triazolo[4,3-a]benzimidazole, 3-(1,1-dimethylethyl)-2,3-dihydro-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazole or benzimidazole rings.
Cyclization: Intramolecular cyclization reactions can be used to form additional fused ring systems
Common reagents and conditions used in these reactions include organic solvents like ethanol, toluene, and dimethylformamide, as well as catalysts such as palladium or copper salts. Major products formed from these reactions include various substituted triazolobenzimidazole derivatives with potential biological activities.
Applications De Recherche Scientifique
1H-1,2,4-Triazolo[4,3-a]benzimidazole, 3-(1,1-dimethylethyl)-2,3-dihydro-3-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazolo[4,3-a]benzimidazole, 3-(1,1-dimethylethyl)-2,3-dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The molecular targets and pathways involved depend on the specific biological activity being studied, such as inhibition of kinases in cancer cells or modulation of neurotransmitter receptors in neurological disorders .
Comparaison Avec Des Composés Similaires
1H-1,2,4-Triazolo[4,3-a]benzimidazole, 3-(1,1-dimethylethyl)-2,3-dihydro-3-methyl- can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Studied for its anticancer and enzyme inhibitory activities.
1,2,4-Triazolo[4,3-a]pyridine: Investigated for its potential as an antimicrobial and antifungal agent.
The uniqueness of 1H-1,2,4-Triazolo[4,3-a]benzimidazole, 3-(1,1-dimethylethyl)-2,3-dihydro-3-methyl- lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
540760-28-9 |
|---|---|
Formule moléculaire |
C13H18N4 |
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
1-tert-butyl-1-methyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]benzimidazole |
InChI |
InChI=1S/C13H18N4/c1-12(2,3)13(4)16-15-11-14-9-7-5-6-8-10(9)17(11)13/h5-8,16H,1-4H3,(H,14,15) |
Clé InChI |
PYQVIXRBGLJSDO-UHFFFAOYSA-N |
SMILES canonique |
CC1(NNC2=NC3=CC=CC=C3N21)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,5-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12130306.png)
![(2E,5Z)-2-[(4-hydroxyphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B12130312.png)
![4-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12130314.png)

![6,6-Dimethyl-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol](/img/structure/B12130324.png)

![2-amino-1-cyclohexyl-N-(3,4-dimethoxyphenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12130332.png)

![3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-(oxolan-2-ylmethyl)-1,6-dihydropyridino [1,2-a]pyridino[2,3-d]pyrimidin-5-one](/img/structure/B12130346.png)
![N-[(2E)-4-(4-methylphenyl)-3-pentyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide](/img/structure/B12130349.png)
![2-amino-1-(1,3-benzodioxol-5-yl)-N-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12130354.png)
![1-(5-bromo-2-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12130359.png)
![2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[2-(methylethyl)phenyl]aceta mide](/img/structure/B12130361.png)
![4'-hydroxy-1'-(3-methoxypropyl)-3'-[(4-methylphenyl)carbonyl]-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12130369.png)
